molecular formula C10H8 B105718 Naphthalene-1-14C CAS No. 16341-53-0

Naphthalene-1-14C

Cat. No. B105718
CAS RN: 16341-53-0
M. Wt: 130.16 g/mol
InChI Key: UFWIBTONFRDIAS-RHRFEJLCSA-N
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Description

Naphthalene-1-14C is a variant of naphthalene where one of the carbon atoms in the naphthalene molecule is a radioactive carbon-14 isotope . It is typically found in a methanol solution .


Molecular Structure Analysis

The molecular formula of Naphthalene-1-14C is C10H8 . The structure consists of two fused benzene rings, with one of the carbon atoms being a carbon-14 isotope .


Physical And Chemical Properties Analysis

Naphthalene-1-14C is typically found in a methanol solution . The molecular weight is 128.17 . Naphthalene derivatives are known for their unique photophysical and chemical properties, including high quantum yield and excellent photostability .

Scientific Research Applications

Environmental Impact Studies

Naphthalene-1-14C has been utilized to investigate the environmental impact of petroleum hydrocarbons. For instance, a study by Harris et al. (1977) used 14C-1-Naphthalene to examine the retention of an aromatic hydrocarbon by marine planktonic copepods. The research found that naphthalene retention correlated positively with the size and lipid content of copepods but negatively with temperature and starvation duration (Harris et al., 1977). Another study by Sanborn and Malins (1977) evaluated the toxicity and metabolism of [1-14C]naphthalene in marine larval invertebrates, observing high mortality rates and strong resistance to depuration of metabolic products (Sanborn & Malins, 1977).

Soil and Sediment Analysis

14C-labeled naphthalene has been instrumental in understanding the interaction of contaminants with soil and sediment. A study by Al-Bashir et al. (1990) focused on the biodegradation of naphthalene in soil under denitrifying conditions, revealing the influence of soil properties on naphthalene degradation (Al-Bashir et al., 1990). Similarly, Murthy et al. (2002) analyzed the metabolism of 14C-naphthalene in marine sediments, observing different levels of mineralization in aerobic and anaerobic conditions (Murthy, Sherkhane, & Kale, 2002).

Biodegradation Studies

The role of naphthalene-1-14C in biodegradation research has been significant. For example, Jeon et al. (2003) discovered a bacterium responsible for in situ biodegradation of naphthalene in contaminated sediment, using 14C-labeled naphthalene for tracing pollutant metabolism (Jeon et al., 2003). Zhang and Young (1997) explored the anaerobic metabolism of naphthalene and phenanthrene, finding that carboxylation might be a key initial reaction (Zhang & Young, 1997).

Tissue Distribution and Toxicity Analysis

The compound has been used to study the distribution and toxicity of hydrocarbons in aquatic organisms. For instance, Widdows et al. (1983) investigated the tissue distribution and elimination of waterborne 14C-labeled naphthalene in mussels (Widdows, Moore, Clarke, & Donkin, 1983).

Safety And Hazards

Naphthalene is classified as a possible human carcinogen and is considered hazardous . It is a flammable solid and can be harmful if swallowed . It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

Future Directions

Naphthalene and its derivatives, including Naphthalene-1-14C, have potential for various applications due to their strong fluorescence, electroactivity, and photostability . They are considered excellent candidates for the construction of organic electronic appliances .

properties

IUPAC Name

naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBTONFRDIAS-RHRFEJLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC=C[14CH]=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1-14C

Synthesis routes and methods I

Procedure details

In this example, a triblock copolymer (PAN-PEO-PAN) consisting of polyethylene oxide (PEO) chain and polyacrylonitrile (PAN) chains is synthesized by living anion polymerization. Using a polyethylene oxide macromer (disodium salt of polyethylene oxide) as a reaction initiator, acrylonitrile is polymerized. Tetrahydrofuran and benzene used as solvents are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. The acrylonitrile employed as a monomer is washed successively with a saturated aqueous solution of NaHSO3, a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled using calcium chloride as a desiccating agent, and further vacuum-distilled using calcium hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. Sodium naphthalene is prepared by reacting naphthalene with metallic sodium in THF. Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene, and then is dissolved in benzene. Polyethylene oxide, which has OH groups at both ends, is freeze-dried from a solution in benzene immediately before use. As for the polymerization apparatus, a pressure reactor (Taiatsu Glass Co., Ltd.) is employed. The reaction is carefully performed in an argon atmosphere under pressure of 4 atm so as to prevent an external air from entering the interior of the reaction system.
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polyethylene oxide
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polyethylene oxide
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Synthesis routes and methods II

Procedure details

p-t-butoxy styrene 35.25 g (0.2 mol) and acetylene dicarboxylic acid dimethyl ester 56.84 g (0.4 mol) were dissolved in nitrobenzene, 200 ml, and then reacted at the temperature of 140° C. for 5 hours. After cooling, nitro benzene was removed under a reduced pressure, silica gel column chromatography (developing solvent n-hexane:acetic acid ethyl=9:1) was performed to the residual, thus 40.78 g crude material was obtained. Further, 36.63 g (yield 57.9%) objective naphthalene compounds were obtained by recrystallizing through diisopropyl ether. Melt points were 82.0-83.0° C. This naphthalene compound's infrared absorption spectrum is indicated in FIG. 4.
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35.25 g
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57.9%

Synthesis routes and methods III

Procedure details

A sodium naphthalene solution in 1,2-dimethoxy ethane (3 L) was prepared from sodium (39 g) and naphthalene (236 g) at 25°-35° C. during 2 hours. Solid d-2-methyl-3-toluene-p-sulfonyl-1,2,4,5-tetrahydro-3H,3-benzazepinne (90 g) was added during 20 minutes at 22°-26° C. with a cooling bath in place. The reaction was stirred for 2.5 hours at room temperature (about 20° C.). The reaction mixture was decomposed by adding water (50 ml) at 15°-20° C. and evaporating the solvent. The residue was dissolved in ether/water and the ether layer was separated. The ether was washed with dilute HCl and the acid layer was separated. Aqueous sodium hydroxide was added and the amine isolated in ether afforded an oil. The oil was converted to the hydrochloride which was gummy. Trituration with hot acetone (200 ml) afforded a brown solid which later turned blue, melting point 184°-187° C. Ether was added to the acetone and further 8.4 g was obtained, melting point 178°-182° C. The dark green filtrates were evaporated and the residue dissolved in water. Basification with aqueous NaOH and extraction with ether afforded an oil. The oil was converted to the hydrochloride in ether and the gummy salt was treated with warm acetone and the resulting solid was filtered, melting point less than 140° C. The solid was dissolved in acetone (50 ml)/isopropanol (17.5 ml) at reflux and cooled in a refrigerator at about 4° C. The first crop of crystals was filtered, melting point 178°-182° C. The filtrate was evaporated and the gummy residue was triturated with acetone and the solid filtered, melting point 120°-130° C. The salts so prepared were combined and made basic with NaOH and the free amine was isolated in ether. The oil was distilled to give a colorless amine which afforded a solid hydrochloride from ether. The salt was dissolved in hot isopropanol (125 ml), filtered and diluted with ether (125 ml). Immediate crystallization began and the suspension was stirred for 16 hours at room temperature. The salt was filtered to give a solid melting at 183°-187° C. [α]57825 =-32.39° (C=1.05 in CH3OH).
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39 g
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236 g
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3 L
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50 mL
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Synthesis routes and methods IV

Procedure details

8-hydroxymethyl-1-naphthol (XXXXXVI) is reacted with chloromethyl methyl ether in a customary manner, for example, by using potassium carbonate as an acid remover to obtain a naphthalene derivative (XXXXXVII).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene-1-14C
Reactant of Route 2
Naphthalene-1-14C
Reactant of Route 3
Naphthalene-1-14C
Reactant of Route 4
Naphthalene-1-14C
Reactant of Route 5
Naphthalene-1-14C
Reactant of Route 6
Naphthalene-1-14C

Citations

For This Compound
28
Citations
E Zörkendörfer, F Boberg - Journal of Labelled Compounds, 1972 - Wiley Online Library
The chlorination of naphthalene‐(1‐ 14 C) to octachloro‐naphthalene‐(1‐ 14 C), decachloro‐1.4‐dihydronaphthalene‐(1.4, 5.8‐ 14 C), octachloro‐indene‐(1.3.4.7‐ C) + CCI 4 , …
W Den Hollander, PJ Van Der Jagt… - Journal of Labelled …, 1972 - Wiley Online Library
Procedures are given for the preparation of (2‐ 14 C), (7‐ 3 H) naphthalene, (1‐ 14 C), (7‐ 3 H) naphthalene, 1. 2. 3. 4‐tetrahydro‐(2‐ 14 C), (7‐ 3 H) naphthalene and 1. 2. 3. 4‐…
G Chilom, G Bestetti, G Sello, JA Rice - Chemosphere, 2004 - Elsevier
The formation of bound residues by naphthalene and its metabolite, cis-naphthalene-1,2-dihydrodiol, in a sediment (1% OC), a silty loam soil (2.9% OC) and a peat (26% OC) was …
Number of citations: 14 www.sciencedirect.com
AT Balaban, D Farcasiu - Journal of the American Chemical …, 1967 - ACS Publications
… position of the starting naphthalene-1-14C (la) is proved by the complete conservation of the radioactivity in phthalic acid (Ilia) and by the 1/4.1 times as large activity of one …
Number of citations: 70 pubs.acs.org
LC Massie, AD McIntosh, JM Davies… - Proceedings of the …, 1987 - cambridge.org
Monitoring of hydrocarbons and assessment of their microbial degradation in the Firth of Forth is part of a larger programme undertaken by the Department of Agriculture and Fisheries …
Number of citations: 4 www.cambridge.org
JN Sherwood, DJ White - Philosophical Magazine, 1967 - Taylor & Francis
Studies of self-diffusion in pure single crystals of naphthalene have been carried out by a sectioning method, using a 14C labelled tracer. The effects of impurity content and pre-…
Number of citations: 46 www.tandfonline.com
AAM Langenhoff, AJB Zehnder… - Biodégradation of toluene …, 1996 - library.wur.nl
… Naphthalene-1-14C with a specific activity of 8.3 mCi/mmol was purchased from Sigma, St Louis, USA. All chemicals were of analytical grade and were used without further purification. …
Number of citations: 4 library.wur.nl
WJ Hickey, J Paek - Chemosphere, 1996 - Elsevier
Soil ventilation is widely used to promote in situ soil bioremediation at leaking underground storage tank sites. Effects of this process on microbial activity, however, are ill-defined. In this …
Number of citations: 7 www.sciencedirect.com
AAM Langenhoff, G Schraa - … of toluene, benzene and naphthalene under … - library.wur.nl
… Naphthalene-1-14C with a specific activity of 8.3 mCi/mmol was purchased from Sigma, St Louis, USA. All chemicals were of analytical grade and were used without further purification. …
Number of citations: 4 library.wur.nl
G Rathkamp, D Hoffmann - Contributions to Tobacco & Nicotine …, 1970 - sciendo.com
… After the smoking, 2 I-tS naphthalene-1-14C in 1 ml toluene were added as internal standard. The trapping solvent with the "tar" plus washings was reduced to dryness by distillation …
Number of citations: 17 sciendo.com

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